5-Chloro-2-phenyl-4-tosylthiazole
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Overview
Description
5-Chloro-2-phenyl-4-tosylthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the 5th position, a phenyl group at the 2nd position, and a tosyl group at the 4th position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-phenyl-4-tosylthiazole is the enzyme tyrosinase . Tyrosinase is a critical rate-limiting enzyme in the process of melanin synthesis in melanocytes within specialized organelles called melanosomes .
Mode of Action
This compound interacts with its target, tyrosinase, by inhibiting its activity . This inhibition is competitive, meaning that this compound competes with the substrate of tyrosinase for the active site of the enzyme . As a result, the production of melanin is suppressed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin synthesis pathway . By inhibiting tyrosinase, this compound prevents the conversion of l-tyrosine to 3,4-dihydroxyphenylalanine (l-DOPA) and the subsequent oxidation of l-DOPA to O-dopaquinone . These steps are crucial for melanin formation .
Result of Action
The inhibition of tyrosinase by this compound leads to a decrease in melanin production . This results in reduced melanin levels in cells treated with the compound . Therefore, this compound could potentially be used as a treatment for conditions associated with excessive melanin production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-4-tosylthiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylthiazole with tosyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-4-tosylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 5-azido-2-phenyl-4-tosylthiazole or 5-thiocyanato-2-phenyl-4-tosylthiazole.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 5-amino-2-phenyl-4-tosylthiazole.
Scientific Research Applications
5-Chloro-2-phenyl-4-tosylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the chlorine and tosyl groups, making it less reactive in certain substitution reactions.
4-Tosylthiazole: Lacks the phenyl group, which may affect its biological activity.
5-Chloro-2-phenylthiazole: Lacks the tosyl group, which can influence its solubility and reactivity.
Uniqueness
5-Chloro-2-phenyl-4-tosylthiazole is unique due to the presence of both the chlorine and tosyl groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S2/c1-11-7-9-13(10-8-11)22(19,20)16-14(17)21-15(18-16)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUDWDXKRPTXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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